REACTION_CXSMILES
|
[F:1][CH:2]([F:15])[O:3][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[C:5]=1[C:6]([O:8]C)=[O:7].[OH-].[Li+]>O1CCOCC1.O>[F:15][CH:2]([F:1])[O:3][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[C:5]=1[C:6]([OH:8])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
FC(OC1=C(C(=O)OC)C(=CC=C1)F)F
|
Name
|
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
It was stirred for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water (25 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (25 ml) and ether (25 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×25 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water (10 ml) and saturated brine (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
crystallised (616.3 mg)
|
Type
|
CUSTOM
|
Details
|
It was triturated with heptane (ca. 10 ml)
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=C(C(=O)O)C(=CC=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 456 mg | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |